2,6-dimethyl-11H-indeno[1,2-b]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2,6-dimethyl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C18H15N/c1-11-6-7-16-14(8-11)10-15-9-13-5-3-4-12(2)17(13)19-18(15)16/h3-9H,10H2,1-2H3 |
InChI Key |
WFXVHBYCSVNSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=C(C=CC=C4C=C3C2)C |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 2,6 Dimethyl 11h Indeno 1,2 B Quinoline Analogs
Functionalization at Peripheral Positions of the Indeno[1,2-b]quinoline Chromophore
Functionalization at the peripheral positions of the indeno[1,2-b]quinoline core is a key strategy to modulate its properties. This is often achieved by introducing substituents onto the aromatic rings of the quinoline (B57606) or indene (B144670) moieties. While specific derivatization of 2,6-dimethyl-11H-indeno[1,2-b]quinoline is not extensively detailed in the literature, the general reactivity of the parent indeno[1,2-b]quinoline system provides insights into potential transformations.
Electrophilic aromatic substitution reactions are expected to occur on the benzene (B151609) rings of the quinoline and indene parts of the molecule. The precise location of substitution is influenced by the existing substituents and the reaction conditions. For instance, halogenation represents a common method for functionalizing the quinoline core. An example is the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, which demonstrates that multiple halogen atoms can be introduced onto the quinoline ring system. mdpi.com This suggests that this compound could potentially undergo similar halogenation reactions, leading to new derivatives with altered electronic and biological profiles.
The introduction of substituents can also be accomplished by utilizing appropriately substituted precursors during the synthesis of the indeno[1,2-b]quinoline skeleton. For example, ring-substituted analogs of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides have been prepared using substituted isatin-7-carboxylic acids and 1-indanones. nih.gov This approach allows for the systematic placement of various functional groups around the periphery of the final molecule.
| Substitution Position | Type of Functionalization | Example of Substituent | Reference |
|---|---|---|---|
| 6, 8 (Quinoline) | Halogenation | Bromo | mdpi.com |
| 4 (Quinoline) | Various | Chloro | nih.gov |
Modifications and Substitutions on the Quinoline Moiety
The quinoline moiety of the indeno[1,2-b]quinoline system is a prime target for modifications due to its nitrogen-containing heterocyclic nature. These modifications can influence the basicity, metal-chelating properties, and intermolecular interactions of the molecule.
One of the primary methods for introducing diversity on the quinoline part is through the selection of substituted anilines or related precursors in synthetic strategies like the Friedländer or Pfitzinger reactions. This allows for the incorporation of a wide range of substituents, including alkyl, alkoxy, and halogen groups, onto the quinoline ring. For example, the synthesis of 1-chloro-7-methyl-11H-indeno[1,2-b]quinoxaline from 2-bromo-4-chloro-1-indanone and 4-methylbenzene-1,2-diamine highlights how substituents on the diamine precursor are incorporated into the final quinoxaline (B1680401) ring, a close analog of the quinoline system. scielo.org.za
Chemical Transformations of the Indene Moiety
The indene moiety offers several sites for chemical transformation, most notably the methylene (B1212753) bridge at position 11. This position is particularly reactive and can be readily oxidized to a carbonyl group, yielding the corresponding 11-oxo-11H-indeno[1,2-b]quinoline derivative. This oxidation is a common and crucial step in the synthesis of many biologically active indeno[1,2-b]quinoline analogs. nih.gov The reaction is typically carried out using oxidizing agents such as alkaline permanganate (B83412) under controlled conditions. nih.gov
The resulting ketone at the 11-position serves as a versatile handle for further derivatization. For example, it can undergo nucleophilic addition reactions or be converted into other functional groups. The presence of the 2,6-dimethyl substituents is not expected to significantly hinder this transformation.
| Position | Transformation | Reagent | Product | Reference |
|---|---|---|---|---|
| 11 | Oxidation | Alkaline Permanganate | 11-oxo derivative | nih.gov |
Synthesis of Fused Ring Systems (e.g., indenoquinoxalines from indenoquinolines)
The indeno[1,2-b]quinoline framework can be extended to form more complex fused ring systems, with indeno[1,2-b]quinoxalines being a prominent example. These compounds are structurally related to indeno[1,2-b]quinolines, featuring an additional nitrogen atom in the six-membered heterocyclic ring. The synthesis of indeno[1,2-b]quinoxalines is often achieved through the condensation of an indan-1,2-dione derivative with an o-phenylenediamine (B120857). mdpi.comnih.gov
A notable synthetic route involves the reaction of ninhydrin (B49086) with o-phenylenediamines to produce 11H-indeno[1,2-b]quinoxalin-11-one. mdpi.com This ketone can then be further derivatized. Alternatively, 2-indanone (B58226) derivatives can react with o-phenylenediamines in the presence of a catalyst, such as β-cyclodextrin, to yield indeno[1,2-b]quinoxalines. nih.gov The use of substituted o-phenylenediamines allows for the introduction of various functional groups onto the newly formed pyrazine (B50134) ring. For instance, the reaction of 2-bromo-4-chloro-1-indanone with 4-methylbenzene-1,2-diamine yields 1-chloro-7-methyl-11H-indeno[1,2-b]quinoxaline. scielo.org.za
These synthetic strategies highlight the accessibility of the indeno[1,2-b]quinoxaline skeleton, which serves as a platform for the development of compounds with diverse biological activities, including potential anticancer and anti-inflammatory agents. nih.govdrugbank.com
Preparation of Oxime and Hydrazone Derivatives
The carbonyl group at the 11-position of 11-oxo-11H-indeno[1,2-b]quinoline and its analogs, such as 11H-indeno[1,2-b]quinoxalin-11-one, is a key functional group for derivatization. It readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones.
The synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oxime is achieved by treating the parent ketone with hydroxylamine in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695). nih.gov This reaction introduces a C=N-OH group, which can exist as Z and E isomers. These oxime derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs). nih.govnih.gov
Similarly, hydrazone derivatives can be prepared by the reaction of the 11-oxo compound with hydrazine hydrate. mdpi.com The resulting hydrazone can be further reacted with aldehydes to form more complex azine derivatives. For example, 11H-indeno[1,2-b]quinoxalin-11-one hydrazone reacts with p-ethylbenzaldehyde to yield 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. mdpi.com
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 11H-Indeno[1,2-b]quinoxalin-11-one | Hydroxylamine | Oxime | nih.gov |
| 11H-Indeno[1,2-b]quinoxalin-11-one | Hydrazine hydrate | Hydrazone | mdpi.com |
| 11H-Indeno[1,2-b]quinoxalin-11-one hydrazone | p-Ethylbenzaldehyde | Azine | mdpi.com |
Carboxamide Coupling Reactions for Indenoquinoline Derivatives
The introduction of a carboxamide functional group, typically at the 6-position of the quinoline ring, is a significant derivatization strategy for indeno[1,2-b]quinolines. This is usually accomplished by first synthesizing the corresponding carboxylic acid, which is then activated and coupled with various amines.
The synthesis of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides often starts with a Pfitzinger reaction between an isatin-7-carboxylic acid and a 1-indanone. nih.gov The resulting diacid undergoes selective decarboxylation, followed by oxidation of the methylene bridge to the ketone. The carboxylic acid at the 6-position is then activated, for example, using 1,1'-carbonyldiimidazole, to form an acid imidazolide. nih.gov This activated intermediate readily reacts with a variety of amines to produce the desired carboxamides. nih.gov
This methodology has been employed to synthesize a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) by using diamines as linkers. nih.gov Similarly, amide derivatives of 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid have been prepared by activating the carboxylic acid with ethyl chloroformate in the presence of triethylamine, followed by reaction with amines. udhtu.edu.ua
Structure Activity Relationship Sar Studies of Indeno 1,2 B Quinoline Scaffolds
Influence of Substituent Position and Nature on Biological Activities
The biological activity of the indeno[1,2-b]quinoline framework is highly sensitive to the position and chemical nature of its substituents. Research has demonstrated that specific substitutions can dramatically enhance cytotoxic effects, highlighting the importance of a targeted approach to analog design.
Methyl Groups at 2,6 Positions: While direct and extensive studies on 2,6-dimethyl-11H-indeno[1,2-b]quinoline are not prevalent in the reviewed literature, the principles of SAR allow for inferences based on related substitutions. Generally, the introduction of small, lipophilic groups can modulate a compound's interaction with biological targets. The precise impact of methyl groups at the 2 and 6 positions would depend on the specific biological target and assay.
Chloro Substituents: The introduction of a chloro group, a common modification in medicinal chemistry, has shown significant effects. For instance, a 4-chloro derivative of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide demonstrated a five to tenfold increase in cytotoxicity, with an IC50 of 8 nM against Lewis lung carcinoma. nih.gov This highlights the potency-enhancing effect of halogen substitution at specific positions.
Carboxamide Chains: The addition of carboxamide chains, particularly at the 6-position, has been a fruitful strategy for enhancing biological activity. These chains can influence solubility, cell permeability, and interaction with target enzymes. For example, 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides have been evaluated for their cytotoxic properties, with ring-substituted analogs showing varied potencies. nih.gov The nature of the amine in the carboxamide is also crucial, as seen in derivatives designed as topoisomerase inhibitors.
The following table summarizes the influence of various substituents on the cytotoxic activity of the indeno[1,2-b]quinoline scaffold.
| Compound Class | Substituent | Position | Observed Effect on Cytotoxicity |
| 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides | Chloro (Cl) | 4 | Five to tenfold increase in potency |
| Indeno[1,2-b]quinoline Amines | Bromo (Br) and Phenyl | various | Significant antiproliferative activity |
| Indeno[1,2-b]quinoline-9,11-diones | Imidazole | various | Varied from no activity to good anti-tumoral effects |
Impact of Core Ring Modifications
Alterations to the fundamental heterocyclic core of the indeno[1,2-b] system provide another avenue for modulating biological activity. A key comparison is the fusion of a quinoline (B57606) versus a quinoxaline (B1680401) ring to the indeno moiety.
Conformational Effects on Biological Potency
The three-dimensional shape and electronic properties of indeno[1,2-b]quinoline derivatives are crucial determinants of their biological potency. Molecular planarity and the potential for π-π stacking interactions are particularly significant.
Molecular Planarity and π-π Stacking: The extended aromatic system of the indeno[1,2-b]quinoline scaffold confers a high degree of planarity to the molecule. nih.gov This planarity is a key feature for compounds that act as DNA intercalators. nih.gov The flat aromatic surface can insert between the base pairs of the DNA double helix, leading to conformational changes in the DNA structure and inhibition of replication and transcription processes. nih.gov The stability of this interaction is primarily driven by π-π stacking forces between the aromatic rings of the compound and the DNA bases. nih.gov The planarity of the 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one molecule, for example, allows for π-π stacking interactions with a distance of 3.447 Å between the planes of the cycles in the crystal structure. mdpi.com
Structure-Based Design of Indeno[1,2-b]quinoline Analogues
The development of new indeno[1,2-b]quinoline analogues is increasingly guided by structure-based design principles. This approach utilizes computational tools to predict how modifications to the lead compound will affect its interaction with a specific biological target.
By analyzing the binding modes of known active compounds, researchers can identify key pharmacophoric features and design new molecules with improved affinity and selectivity. For example, molecular docking studies have been used to investigate the interaction of indeno[1,2-b]quinoline-9,11-diones with DNA, providing insights into their potential as cytotoxic agents. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This knowledge can then be used to rationally design new derivatives with enhanced biological activity. mdpi.com
Dimeric and Polymeric Indenoquinoline Derivatives: Enhanced Potency and Modified Interactions
A significant strategy for enhancing the biological potency of indeno[1,2-b]quinolines has been the synthesis of dimeric and polymeric derivatives. This approach often leads to compounds with dramatically increased activity compared to their monomeric counterparts.
Dimeric Derivatives: A series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) linked by various diamine chains have been synthesized and evaluated. nih.gov Compounds with monocationic linker chains showed greater cytotoxic potency than the corresponding monomers. nih.gov Notably, derivatives with dicationic linkers exhibited extraordinarily high potencies, with IC50 values in the nanomolar range, representing up to a 1000-fold increase in potency over the parent monomer. nih.gov These dimeric compounds are thought to have modified interactions with their biological targets, potentially spanning larger binding sites or having altered DNA binding properties. Interestingly, these dimers were more potent in cell lines that under-express topoisomerase II, suggesting a different primary target for these molecules. nih.gov The enhanced activity of these dimeric compounds underscores the potential of this strategy in developing highly potent therapeutic agents. mdpi.com
The table below provides a comparative overview of the potency of monomeric versus dimeric indeno[1,2-b]quinoline derivatives.
| Compound Type | Linker Chain | Relative Potency | Example IC50 (Jurkat leukemia) |
| Monomeric | N/A | Baseline | - |
| Dimeric | Monocationic | More potent than monomer | - |
| Dimeric | Dicationic | Up to 1000-fold more potent than monomer | 0.18-1.4 nM |
Mechanistic Investigations of Biological Activities Mediated by Indeno 1,2 B Quinoline Derivatives
Modulation of Cellular Signaling Pathways
Indeno[1,2-b]quinoline derivatives have been shown to interfere with key cellular signaling cascades, primarily those involved in inflammation, cell cycle regulation, and stress responses. This modulation is central to their observed biological effects.
c-Jun N-terminal Kinase (JNK) Inhibition and Downstream Signaling Pathways
A notable mechanism of action for certain indeno[1,2-b]quinoline derivatives is the inhibition of the c-Jun N-terminal Kinase (JNK) signaling pathway. JNKs are a family of protein kinases that are activated in response to a variety of cellular stresses and play a crucial role in inflammation, apoptosis, and cell proliferation.
Research has identified that indenoquinoxaline derivatives can act as potent inhibitors of JNKs. For instance, studies have shown that these compounds can suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB/AP-1 signaling cascade, which is a downstream target of JNK. This inhibition, in turn, leads to a reduction in the production of pro-inflammatory cytokines. A key indicator of JNK inhibition by these compounds is the decreased phosphorylation of c-Jun, a primary substrate of JNK. This directly confirms the inhibitory effect of the indeno[1,2-b]quinoline scaffold on the JNK pathway.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2) by Spiro-Indeno[1,2-b]quinoxaline-Based Compounds
A specific class of derivatives, the spiro-indeno[1,2-b]quinoxalines, has been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2. nih.govtandfonline.comnih.govjyu.firesearchgate.net CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.
A recent study detailed the design and synthesis of spiro-indeno[1,2-b]quinoxalines clubbed with a benzimidazole (B57391) scaffold as specific CDK2 inhibitors for non-small cell lung cancer. nih.govtandfonline.comnih.govjyu.firesearchgate.net In this research, compound 6b emerged as a particularly potent derivative. nih.govtandfonline.comnih.gov The inhibitory activity of this compound against CDK2 was found to be comparable to that of the known CDK inhibitor, roscovitine. nih.govtandfonline.comnih.gov Molecular dynamics simulations and docking studies revealed that the spiro-indeno[1,2-b]quinoxaline core of compound 6b effectively stabilizes it within the ATP-binding pocket of CDK2 through hydrophobic interactions with key amino acid residues. nih.govtandfonline.comnih.gov This inhibition of CDK2 activity can lead to cell cycle arrest and represents a promising avenue for anticancer therapeutic strategies.
| Compound | Target | IC50 | Cell Line | Reference |
| 6b | CDK2 | 177 nM | A549 (non-small cell lung cancer) | nih.govtandfonline.comnih.gov |
| Roscovitine | CDK2 | 141 nM | Not specified in the context of direct comparison | nih.govtandfonline.comnih.gov |
Nuclear Factor-κB/Activating Protein 1 (NF-κB/AP-1) Pathway Modulation
The modulation of the Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP-1) signaling pathways is a significant aspect of the biological activity of indeno[1,2-b]quinoline derivatives. Both NF-κB and AP-1 are transcription factors that play pivotal roles in the inflammatory response by regulating the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
As mentioned previously, indenoquinoxaline derivatives have been shown to inhibit the activation of NF-κB/AP-1 induced by lipopolysaccharide (LPS). This inhibition is a direct consequence of the upstream inhibition of signaling kinases such as JNK. By preventing the activation of these transcription factors, the indeno[1,2-b]quinoline derivatives can effectively suppress the inflammatory cascade, highlighting their potential as anti-inflammatory agents.
Interaction with Cellular Macromolecules
Beyond their influence on signaling pathways, indeno[1,2-b]quinoline derivatives can directly interact with fundamental cellular macromolecules like DNA and associated enzymes, leading to significant biological consequences.
DNA Intercalation Mechanisms and Consequences
The planar aromatic structure of the indeno[1,2-b]quinoline core is well-suited for intercalation into the DNA double helix. This process involves the insertion of the planar molecule between the base pairs of DNA. While direct studies on 2,6-dimethyl-11H-indeno[1,2-b]quinoline are limited, research on closely related indolo[2,3-b]quinolines provides strong evidence for this mechanism.
For example, studies on 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) have demonstrated its ability to intercalate into DNA with a degree of sequence selectivity. This intercalation can lead to several consequences, including the distortion of the DNA structure, which can interfere with DNA replication and transcription. This interference with fundamental DNA processes is a key mechanism behind the cytotoxic activity observed for many DNA intercalating agents.
Topoisomerase Inhibition (Type I and II) by Indenoquinoline Derivatives
Indenoquinoline derivatives have been extensively studied as inhibitors of topoisomerases, enzymes that are crucial for resolving the topological challenges of DNA during replication, transcription, and repair. Both type I and type II topoisomerases are vital for cell survival, making them attractive targets for anticancer drugs.
Several indenoisoquinoline and indeno[1,2-c]quinoline derivatives have been identified as potent inhibitors of Topoisomerase I (Top1) and, in some cases, as dual inhibitors of both Topoisomerase I and Topoisomerase II (Top2). These compounds act by stabilizing the covalent complex formed between the topoisomerase enzyme and DNA, which is an intermediate in the catalytic cycle of the enzyme. This stabilization of the "cleavable complex" leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells. The ability of these derivatives to inhibit topoisomerases underscores their potential as anticancer agents.
Enzymatic Inhibition and Activation Studies (e.g., Cytochrome P450-catalyzed oxidation, steroid reductase, acetylcholinesterase)
No publicly available scientific literature detailing enzymatic inhibition or activation studies specifically for the compound this compound was identified. Research on the broader class of indeno[1,2-b]quinoline and its derivatives has explored their interactions with various enzymes. For instance, certain derivatives have been investigated as topoisomerase I and II inhibitors. nih.gov Additionally, the structurally related indeno[1,2-b]quinoxaline scaffold has been the basis for developing c-Jun N-terminal kinase (JNK) inhibitors. nih.govnih.gov However, specific data concerning the enzymatic activities of the 2,6-dimethyl substituted variant remains uncharacterized in the reviewed literature.
Molecular Mechanisms of Apoptosis Induction and Cell Cycle Arrest
Detailed molecular mechanisms of apoptosis induction and cell cycle arrest have not been specifically elucidated for this compound in the available scientific literature.
Studies on structurally analogous compounds provide insights into the potential mechanisms of related molecules. For example, derivatives of the isomeric indeno[1,2-c]isoquinoline structure have been shown to induce apoptosis in human leukemia cells. nih.gov One such derivative, AM6-36, was found to inhibit cell proliferation and trigger apoptosis. nih.gov Similarly, certain 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivatives have been reported to induce cell cycle arrest in the G2/M phase and promote apoptosis in lung cancer cells, with evidence suggesting DNA intercalation and activation of caspase-3 and caspase-8 as contributing mechanisms. researchgate.net
Furthermore, other classes of quinoline (B57606) derivatives have been documented to induce cell cycle arrest and apoptosis through various pathways. rsc.orgmdpi.com For instance, novel quinoline compounds have demonstrated the ability to induce apoptosis in leukemia cells, which is characterized by an increase in the sub-G1 cell population. mdpi.com However, it is crucial to note that these findings pertain to related but distinct chemical entities, and the specific molecular pathways engaged by this compound have not been reported.
Computational Chemistry and Molecular Modeling Applications in Indeno 1,2 B Quinoline Research
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Characterization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of indenoquinoline research, DFT calculations provide fundamental insights into the molecule's geometry, stability, and electronic properties, which are essential for understanding its chemical behavior and interaction with biological systems.
DFT calculations are employed to determine the optimized molecular geometry of indenoquinoline derivatives, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on related heterocyclic systems like quinoline (B57606) and quinazoline (B50416) derivatives utilize DFT with basis sets such as B3LYP/6−311+G** to achieve optimized structures. researchgate.net This geometric characterization is the foundation for further computational analysis, including molecular docking and dynamics simulations.
Furthermore, DFT is used to calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For example, DFT studies on 11H-indeno[1,2-b]quinoxalin-11-one hydrazone, a structurally similar system, were used to investigate Z,E-isomerism and determine the thermodynamically favorable configuration. mdpi.com These calculations of electronic structure help rationalize the molecule's bioavailability and potential interactions. mdpi.com
| Parameter | Significance | Typical Application in Indenoquinoline Research |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | Foundation for docking and molecular dynamics simulations. |
| HOMO Energy | Indicates electron-donating ability. | Predicting reactivity and charge-transfer interactions. |
| LUMO Energy | Indicates electron-accepting ability. | Predicting reactivity and sites for nucleophilic attack. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | Assessing the molecule's stability and electronic excitation properties. |
Molecular Docking Studies to Predict Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA) to form a stable complex. semanticscholar.org This method is widely used to understand the molecular basis of a ligand's activity and to screen virtual libraries of compounds for potential drug candidates.
In the field of indenoquinoline research, docking studies have been performed to predict how these compounds interact with various biological targets. For example, derivatives of the closely related indeno[1,2-b]quinoline-9,11-dione scaffold have been docked into DNA oligonucleotides to elucidate their binding modes. nih.gov These studies revealed that the planar aromatic structure of the indenoquinoline core is well-suited for intercalation between DNA base pairs, a common mechanism for cytotoxic agents. nih.gov The docking results for these related compounds showed binding affinities ranging from -5.85 to -9.87 kcal/mol, indicating favorable interactions. nih.gov
Similarly, molecular docking has been applied to indenoquinoxaline analogs to explore their binding to protein targets like c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory processes. nih.govresearchgate.netnih.gov These studies help identify key amino acid residues in the protein's active site that are crucial for binding, such as Met149 in JNK3, which can form hydrogen bonds with the ligand. researchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the interaction strength.
| Compound Class | Biological Target | Reported Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Indeno[1,2-b]quinoline-9,11-diones | DNA (1D32 template) | -6.86 to -9.20 | nih.gov |
| Indeno[1,2-b]quinoline-9,11-diones | DNA (102D template) | -5.85 to -9.87 | nih.gov |
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a Protein | -5.3 to -6.1 | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The goal of a QSAR study is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
The QSAR process involves calculating a set of numerical descriptors for each molecule in a dataset that describe its physicochemical properties, such as electronic, steric, and hydrophobic features. These descriptors are then used to build a statistical model that correlates them with the experimentally measured biological activity (e.g., IC50 values).
For quinoline-based compounds, 2D-QSAR studies have been successfully applied to design novel inhibitors for specific biological targets. researchgate.net In a typical study, a dataset of carbocycle-fused quinoline derivatives with known anticancer activity is used. researchgate.net Molecular descriptors are calculated, and statistical methods are employed to construct a model that can predict the inhibitory activity of new compounds based on their structure. researchgate.net These models allow researchers to understand which structural features are most important for the desired biological effect, guiding the rational design of more potent analogs.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the stability of binding poses predicted by docking, exploring conformational changes in both the ligand and the receptor upon binding, and elucidating the detailed mechanism of interaction.
MD simulations have been applied to the study of indeno[1,2-b]quinoline derivatives to refine the understanding of their interactions with biological targets. For instance, following the docking of cytotoxic indeno[1,2-b]quinoline-9,11-diones with DNA, MD simulations were performed to analyze the stability and dynamics of the resulting complexes. nih.gov These simulations can confirm whether the ligand remains stably bound within the DNA groove or between base pairs and can reveal the specific intermolecular forces, such as π-π stacking and hydrogen bonds, that contribute to the stability of the complex over time. nih.gov By providing a more detailed and dynamic picture of the binding event, MD simulations serve as a valuable tool to validate docking results and provide deeper insights into the molecular recognition process.
Advanced Spectroscopic and Crystallographic Characterization of Indeno 1,2 B Quinoline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2,6-dimethyl-11H-indeno[1,2-b]quinoline, a combination of ¹H, ¹³C, and various 2D NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the indeno group, and the two methyl groups. Based on data from related indeno[1,2-b]quinoxaline and 2,6-dimethylquinoline (B146794) structures, the aromatic protons would likely appear in the downfield region, between δ 7.0 and 9.0 ppm. nih.govtsijournals.com The two methyl groups at positions 2 and 6 would give rise to sharp singlet signals in the upfield region, typically around δ 2.5-3.0 ppm. nih.govspectrabase.com The methylene protons (H-11) of the fluorene-like bridge would be expected to produce a singlet at approximately δ 4.1-4.2 ppm, a characteristic chemical shift for such protons in similar indeno-fused systems. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The spectrum would display signals for all 18 carbon atoms. The carbons of the two methyl groups are expected to resonate at the highest field, around δ 20-25 ppm. spectrabase.com The methylene carbon (C-11) would likely appear around δ 36 ppm. nih.gov The remaining aromatic and heterocyclic carbons would be observed in the range of δ 120-160 ppm. nih.govtsijournals.com The quaternary carbons, including those at the ring junctions and the C-2 and C-6 carbons bearing the methyl groups, would typically show lower intensity signals.
2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.7 | ~25 |
| 6-CH₃ | ~2.6 | ~21 |
| 11-CH₂ | ~4.1 | ~36 |
| Aromatic/Heterocyclic | 7.0 - 9.0 | 120 - 160 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₈H₁₅N), the calculated exact mass is 245.1204 g/mol .
In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at m/z corresponding to this value, confirming the molecular formula. The fragmentation of quinoline (B57606) derivatives under electron ionization (EI) is well-documented and often involves the characteristic loss of hydrogen cyanide (HCN, 27 Da). rsc.orgmcmaster.ca
The expected fragmentation pathway for this compound would likely begin with the loss of a proton to form the stable [M-H]⁺ ion, or the loss of a methyl radical (˙CH₃, 15 Da) from either the C-2 or C-6 position to yield a significant [M-15]⁺ fragment ion. Subsequent fragmentation of the quinoline ring would then lead to the expulsion of an HCN molecule, resulting in an [M-15-27]⁺ ion. rsc.orgnih.gov This characteristic loss helps to confirm the presence of the nitrogen-containing heterocyclic ring system.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺˙ | [C₁₈H₁₅N]⁺˙ | 245.12 | Molecular Ion |
| [M-CH₃]⁺ | [C₁₇H₁₂N]⁺ | 230.10 | Loss of a methyl radical |
| [M-HCN]⁺˙ | [C₁₇H₁₄]⁺˙ | 218.11 | Loss of hydrogen cyanide from molecular ion (less common) |
| [M-CH₃-HCN]⁺ | [C₁₆H₁₁]⁺ | 203.09 | Loss of HCN from the [M-CH₃]⁺ fragment |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from closely related compounds like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one and 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline can be used to predict its solid-state characteristics. mdpi.comiucr.org
The fused indeno[1,2-b]quinoline core is expected to be nearly planar, a common feature of such extended aromatic systems. researchgate.net The planarity of this large aromatic surface would facilitate significant intermolecular π-π stacking interactions in the crystal lattice, where the electron-rich aromatic rings of adjacent molecules align with each other. mdpi.com These interactions are a key factor in the solid-state packing of polycyclic aromatic compounds. The distance between the stacked planes is typically in the range of 3.4 to 3.7 Å. iucr.org
In addition to π-π stacking, other weaker intermolecular forces such as C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring molecule, are also likely to be present, further stabilizing the crystal structure. The specific packing arrangement would, of course, be influenced by the presence and orientation of the two methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions arising from the aromatic rings and the methyl and methylene groups.
Key expected absorption bands include:
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, which are characteristic of C-H bonds on an aromatic ring. nasa.govresearchgate.net
Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups would appear just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. nih.govnist.gov
C=C and C=N Stretching: The complex vibrations of the fused aromatic and heterocyclic rings will result in a series of sharp bands in the 1450-1650 cm⁻¹ region. acs.orgacs.org The C=N stretching vibration of the quinoline ring is expected within this range.
C-H Bending: In-plane C-H bending vibrations typically occur in the 1000-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations are found between 650 and 900 cm⁻¹ and their exact positions can provide information about the substitution pattern of the aromatic rings. nasa.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 |
| Aromatic C=C and C=N Stretch | 1450 - 1650 |
| C-H In-plane Bending | 1000 - 1300 |
| C-H Out-of-plane Bending | 650 - 900 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. Compounds with extensive conjugated π-electron systems, such as this compound, typically exhibit strong absorptions in the UV region.
The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. mdpi.com The fusion of the indene (B144670) and quinoline ring systems creates a large, planar chromophore. Compared to simpler systems like quinoline or naphthalene, the extended conjugation in the indeno[1,2-b]quinoline core is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.netnih.gov
Based on studies of quinoline and its derivatives, one can anticipate a complex spectrum with several strong absorption bands. nih.govresearchgate.net Typically, quinoline itself shows bands around 270 nm and 313 nm. nih.gov For the larger, more conjugated this compound system, these bands would be expected to shift to longer wavelengths, likely appearing in the 300-450 nm range, and may even extend into the visible region, potentially imparting a color to the compound. The specific positions and intensities of the absorption maxima (λ_max) are sensitive to solvent polarity. mdpi.com
Future Research Directions and Therapeutic Potential of Indeno 1,2 B Quinoline Analogues
Design and Synthesis of Novel Potent and Selective Indeno[1,2-b]quinoline Derivatives
The therapeutic efficacy of indeno[1,2-b]quinoline analogues is intrinsically linked to their chemical structure. Future research will focus on the rational design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities.
Key areas for structural modification include:
Substitution on the Indeno and Quinoline (B57606) Rings: The introduction of various substituents, such as halogens, alkyl, alkoxy, and nitro groups, on the aromatic rings can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. For instance, the introduction of small lipophilic substituents has been shown to increase cytotoxic potency in certain cancer cell lines.
Modification of the Carboxamide Side Chain: For derivatives with a carboxamide group, alterations in the linker and the terminal amine moiety can impact DNA binding affinity and topoisomerase inhibition.
Introduction of Fused Heterocyclic Rings: The fusion of additional heterocyclic rings to the indeno[1,2-b]quinoline core can lead to novel compounds with unique pharmacological profiles.
The table below summarizes some of the synthetic approaches for indeno[1,2-b]quinoline derivatives.
| Synthetic Method | Key Features | Reference |
| Friedländer Synthesis | A classic method for quinoline ring formation. | mdpi.com |
| Multi-component Reaction | Utilizes heterogeneous catalysts for sustainable synthesis. | mdpi.comnih.gov |
| [4+2] Cycloaddition | A metal-free approach for the construction of the quinoline ring. |
Exploration of New Biological Targets and Novel Mechanisms of Action for Indenoquinolines
While the anticancer and anti-inflammatory properties of indeno[1,2-b]quinolines are well-documented, a significant area of future research lies in the exploration of new biological targets and the elucidation of novel mechanisms of action.
Established and Potential Biological Targets:
Topoisomerases I and II: Several indeno[1,2-b]quinoline derivatives have been identified as potent inhibitors of topoisomerase I and/or II, enzymes crucial for DNA replication and repair. nih.gov These compounds often act as DNA intercalators, stabilizing the enzyme-DNA cleavage complex and leading to apoptosis. Some derivatives have shown dual inhibitory activity against both topoisomerases.
c-Jun N-terminal Kinases (JNKs): Structurally related indeno[1,2-b]quinoxaline derivatives have been shown to inhibit JNKs, key signaling proteins involved in inflammatory pathways. ijrpr.com This suggests that indeno[1,2-b]quinolines may also target this kinase family, providing a basis for their anti-inflammatory effects.
Protein Kinases: The diverse biological activities of indeno[1,2-b]quinolines suggest that they may interact with a range of protein kinases involved in cell signaling pathways. For example, some derivatives have been shown to attenuate the levels of phosphorylated Src and Akt, key proteins in cancer cell survival and proliferation. nih.gov
Enzymes Involved in Neurodegenerative Diseases: The quinoline core is present in several compounds targeting enzymes implicated in neurodegenerative disorders. Future research could explore the potential of indeno[1,2-b]quinoline analogues to inhibit enzymes like acetylcholinesterase or butyrylcholinesterase.
Novel Mechanisms of Action:
Beyond direct enzyme inhibition, future studies will likely uncover novel mechanisms of action for indeno[1,2-b]quinolines. These may include:
Modulation of Gene Expression: These compounds could influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Induction of Oxidative Stress: Some quinoline derivatives exert their anticancer effects by generating reactive oxygen species (ROS), leading to cellular damage and death.
Anti-angiogenic Effects: Inhibition of new blood vessel formation is a crucial strategy in cancer therapy. The potential of indeno[1,2-b]quinolines to inhibit angiogenesis warrants investigation.
The following table details some of the known biological targets and mechanisms of action for indeno[1,2-b]quinoline analogues.
| Biological Target | Mechanism of Action | Therapeutic Potential | Reference |
| Topoisomerase I/II | DNA intercalation, stabilization of cleavage complex | Anticancer | nih.gov |
| c-Jun N-terminal Kinases (JNKs) | Inhibition of kinase activity | Anti-inflammatory | ijrpr.com |
| Src/Akt Signaling Pathway | Attenuation of phosphorylation | Anticancer | nih.gov |
| Neutrophil Elastase | Inhibition of enzyme release | Anti-inflammatory | nih.gov |
Application of Advanced Synthetic Methodologies for Scalable and Sustainable Production
The translation of promising indeno[1,2-b]quinoline analogues from the laboratory to clinical applications necessitates the development of scalable and sustainable synthetic methodologies. Green chemistry principles are increasingly being integrated into the synthesis of these compounds to minimize environmental impact and reduce production costs.
Advanced and Sustainable Synthetic Approaches:
Heterogeneous Catalysis: The use of recyclable solid catalysts, such as zeolites and metal-organic frameworks, in multi-component reactions offers significant advantages in terms of ease of separation and catalyst reuse. mdpi.comnih.gov This approach avoids the use of stoichiometric and often toxic reagents.
Supramolecular Catalysis: β-Cyclodextrin, a naturally derived cyclic oligosaccharide, has been employed as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxalines in water. mdpi.com This method is environmentally benign, operates under mild conditions, and allows for catalyst recovery and reuse.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and the potential for straightforward scalability. The application of flow chemistry to the synthesis of indeno[1,2-b]quinolines could significantly improve production efficiency.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods.
The adoption of these advanced synthetic methodologies will be crucial for the economically viable and environmentally responsible production of indeno[1,2-b]quinoline-based therapeutics.
Development of Indeno[1,2-b]quinoline-Based Molecular Probes for Biological Research
The inherent photophysical properties of the extended aromatic system in the indeno[1,2-b]quinoline scaffold make it an attractive candidate for the development of molecular probes for biological research. These probes can be designed to visualize and track specific biological molecules or processes within living cells, providing valuable insights into cellular function and disease mechanisms.
While the broader class of quinoline derivatives has been extensively utilized in the development of fluorescent probes, the specific application of the indeno[1,2-b]quinoline core in this area is still in its nascent stages. nih.gov Future research in this domain could focus on:
Design of Fluorescent Probes: By introducing appropriate functional groups, the indeno[1,2-b]quinoline scaffold can be engineered to exhibit fluorescence that is sensitive to its local environment. For example, probes could be designed to respond to changes in pH, polarity, or the presence of specific metal ions.
Targeted Bioimaging: The indeno[1,2-b]quinoline core can be conjugated to targeting moieties, such as peptides or antibodies, to direct the probe to specific cellular compartments or proteins of interest. This would enable the visualization of these targets in real-time using fluorescence microscopy.
Sensors for Biomolecules: The development of indeno[1,2-b]quinoline-based sensors for the detection of important biomolecules, such as enzymes or nucleic acids, could have significant applications in diagnostics and drug discovery. The interaction of the probe with its target would elicit a measurable change in its fluorescence properties.
The development of such molecular tools would not only advance our understanding of fundamental biological processes but also aid in the preclinical evaluation of new indeno[1,2-b]quinoline-based drug candidates.
Strategies for Overcoming Resistance Mechanisms in Biological Systems
A major challenge in the clinical application of anticancer and antimicrobial agents is the development of drug resistance. For indeno[1,2-b]quinoline analogues that act as topoisomerase inhibitors, several resistance mechanisms have been identified. nih.gov Future research must focus on strategies to circumvent these resistance mechanisms to ensure the long-term efficacy of these compounds.
Common Resistance Mechanisms:
Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov
Target Alterations: Mutations in the topoisomerase enzymes can prevent the drug from binding effectively, thereby rendering it inactive. nih.gov
Altered DNA Repair Pathways: Enhanced DNA repair mechanisms in cancer cells can counteract the DNA damage induced by topoisomerase inhibitors. mdpi.com
Changes in Cell Death Pathways: Alterations in apoptotic pathways can make cancer cells less susceptible to drug-induced cell death.
Strategies to Overcome Resistance:
Development of Second-Generation Inhibitors: Designing new indeno[1,2-b]quinoline analogues that are not substrates for efflux pumps is a key strategy. This can be achieved by modifying the physicochemical properties of the molecules to reduce their recognition by these transporters.
Combination Therapy: Combining indeno[1,2-b]quinoline-based agents with inhibitors of efflux pumps or with drugs that target different cellular pathways can create synergistic effects and overcome resistance. For example, co-administration with a P-glycoprotein inhibitor could enhance the intracellular accumulation of the indeno[1,2-b]quinoline drug.
Targeting Multiple Pathways: Developing multi-targeted indeno[1,2-b]quinoline derivatives that inhibit topoisomerases and also modulate other critical pathways in cancer cells can reduce the likelihood of resistance development.
Personalized Medicine: Identifying biomarkers that predict sensitivity or resistance to specific indeno[1,2-b]quinoline analogues could enable the selection of patients who are most likely to benefit from treatment, thereby improving clinical outcomes.
By proactively addressing the challenge of drug resistance, researchers can enhance the therapeutic potential and prolong the clinical utility of this promising class of compounds.
Q & A
Q. What are the optimized synthetic routes for preparing 2,6-dimethyl-11H-indeno[1,2-b]quinoline derivatives?
- Methodological Answer : The most efficient synthesis involves a multicomponent reaction using aromatic aldehydes, indene-1,3-dione, and dimedone under reflux with a heterogeneous Cu/zeolite-Y catalyst in ethanol. Key parameters include:
- Catalyst Preparation : Hydrothermal and wet co-precipitation methods yield Brønsted and Lewis acid sites, enhancing selectivity and yield (85–95%) .
- Reaction Optimization : Reduced reaction time (4–6 hours) and recyclable catalysts (up to 5 cycles with <10% yield loss) .
- Characterization : Confirm product purity via FT-IR, ¹H/¹³C NMR, and GC-MS. For structural validation, compare spectral data with reported derivatives (e.g., 7,7-dimethyl-10-aryl variants) .
Q. How can researchers characterize the structural and electronic properties of indenoquinoline derivatives?
- Methodological Answer :
- Spectroscopy : Use ¹H NMR (δ 8.33–7.49 ppm for aromatic protons; δ 4.06 ppm for CH₂ groups) and ¹³C NMR (δ 161.6–122.0 ppm for fused quinoline-indene systems) .
- Catalyst Analysis : Employ XRD, SEM, and BET surface area measurements to confirm zeolite-Y catalyst crystallinity (average particle size: 9.25 nm) and porosity .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (324–350°C for spiro derivatives) .
Q. What cytotoxicity assays are suitable for preliminary evaluation of indenoquinoline derivatives?
- Methodological Answer : The Sulforhodamine B (SRB) assay is ideal for high-throughput screening:
- Procedure : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm.
- Advantages : Linear correlation with cell count, sensitivity (~1,000 cells/well), and compatibility with adherent/suspension cultures .
- Validation : Compare IC₅₀ values with positive controls (e.g., camptothecin) to assess potency .
Advanced Research Questions
Q. How do substituent modifications influence the antiproliferative activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- C6 Substitution : Hydroxyl groups enhance selectivity (GI₅₀: 0.79–0.89 µM against SAS, A549, BT483), while piperazine derivatives show non-specific cytotoxicity .
- Aminoalkoxyimino Side Chains : Tertiary amines (e.g., pyrrolidino rings) at C11 improve DNA binding affinity and topoisomerase I/II inhibition .
- Experimental Design : Synthesize analogs via Pfitzinger reactions (isatin + 4-chlorophenylacetic acid) and evaluate using SRB assays and DNA fragmentation analysis .
Q. What mechanistic insights explain the dual topoisomerase I/II inhibitory activity of certain indenoquinoline derivatives?
- Methodological Answer :
- DNA Interaction Studies : Use fluorescence intercalator displacement (FID) assays to quantify DNA binding constants (e.g., Kₐ ~10⁶ M⁻¹) .
- Enzyme Inhibition : Monitor topoisomerase activity via gel electrophoresis (relaxation assays for Topo I; decatenation for Topo II). Compound 8c induces caspase-3 activation and γ-H2AX phosphorylation, indicating DNA damage .
- In Vivo Validation : Xenograft models (e.g., human breast cancer) to assess tumor regression (e.g., 60–70% reduction with 8c) .
Q. How can alternative catalytic systems (e.g., ultrasound-assisted synthesis) improve indenoquinoline yields or selectivity?
- Methodological Answer :
- Ultrasonic Irradiation : La(OTf)₃ in PEG-400 under ultrasound reduces reaction time (1–2 hours) and achieves 85–95% yields for spiro derivatives (e.g., 4a–4f) .
- Catalyst Comparison : Lewis acids like La(OTf)₃ promote three-component cyclization, while Brønsted acids (zeolite-Y) favor multicomponent condensation .
- Contradiction Analysis : Contrast solvent effects (ethanol vs. PEG-400) and catalyst recyclability to optimize green chemistry metrics .
Q. What strategies resolve contradictions in reported cytotoxicity data for indenoquinoline derivatives?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., K-562, HL-60) and assay protocols (e.g., SRB vs. MTT) across studies .
- Metabolite Screening : LC-MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) that may explain variability .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates and normalize to positive controls (e.g., camptothecin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
